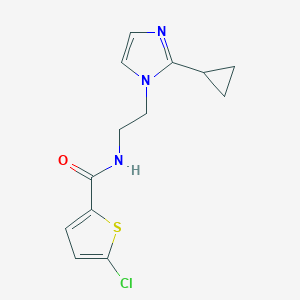

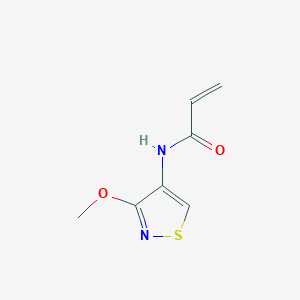

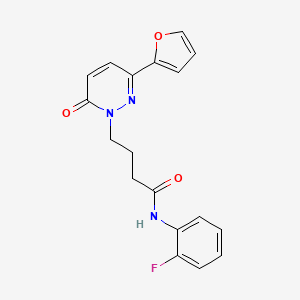

2-((1-benzyl-1H-indol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((1-benzyl-1H-indol-3-yl)thio)acetamide” is a compound that has been studied for its potential antiviral properties . It has been identified as a novel and potent inhibitor of both the Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) .

Synthesis Analysis

The synthesis of “2-((1-benzyl-1H-indol-3-yl)thio)acetamide” involves a series of chemical reactions. In one study, several derivatives of this compound were designed, synthesized, and evaluated for their antiviral activities .

Molecular Structure Analysis

The molecular structure of “2-((1-benzyl-1H-indol-3-yl)thio)acetamide” is complex, as it contains multiple functional groups. The compound is part of a larger class of organic compounds known as indole-3-acetic acid derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-((1-benzyl-1H-indol-3-yl)thio)acetamide” are complex and require careful control of conditions. The compound has been identified as a potent inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), suggesting that it interacts with this enzyme in a specific way .

Scientific Research Applications

Application in Antiviral Research

Specific Scientific Field

The specific scientific field of this application is Antiviral Research .

Comprehensive and Detailed Summary of the Application

This compound has been identified as a potential inhibitor of the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic . RdRp is an essential enzyme for the replication of the virus, and inhibiting its function can potentially stop the virus from replicating .

Detailed Description of the Methods of Application or Experimental Procedures

In the study, several 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RdRp inhibitors . After a two-round optimization, a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides was designed, synthesized, and evaluated for SARS-CoV-2 RdRp inhibitory effect .

Thorough Summary of the Results or Outcomes Obtained

Compounds were identified as potent inhibitors with IC50 values ranging from 1.11 ± 0.05 μM to 4.55 ± 0.2 μM . All of the compounds inhibited RNA synthesis by SARS-CoV-2 RdRp . The most potent compound showed a stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir, a known antiviral drug .

Potential Application in Anti-inflammatory Research

Specific Scientific Field

The specific scientific field of this application is Anti-inflammatory Research .

Comprehensive and Detailed Summary of the Application

The compound “2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide” might have potential applications in anti-inflammatory research. In a study, a compound named DPIE, which has a similar structure, was tested for its effects on inflammation .

Detailed Description of the Methods of Application or Experimental Procedures

In the study, the mRNA expression level of pro-inflammatory cytokines (IL-6 and IL-8) and COX-2 in IL-1β-stimulated GFs treated with DPIE at different concentrations, i.e., 0, 2, 4, and 8 μM, was tested .

Future Directions

The future directions for research on “2-((1-benzyl-1H-indol-3-yl)thio)acetamide” could include further optimization of the compound for antiviral activity, as well as studies to better understand its mechanism of action . Additionally, more research is needed to fully characterize its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c18-17(20)12-21-16-11-19(10-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9,11H,10,12H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUHPFVEUOBFMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-benzyl-1H-indol-3-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B2708049.png)

![2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2708051.png)

![1-(4-{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2708055.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2708061.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2708065.png)